molecular formula C18H13ClN6O B2830686 6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 894053-04-4

6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

Cat. No.: B2830686
CAS No.: 894053-04-4
M. Wt: 364.79
InChI Key: UEWHIPATHUCLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a nicotinamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methyl group and a 6-chloro nicotinamide moiety.

Properties

IUPAC Name

6-chloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O/c1-11-22-23-17-8-6-15(24-25(11)17)12-3-2-4-14(9-12)21-18(26)13-5-7-16(19)20-10-13/h2-10H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWHIPATHUCLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This core is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a common feature in several bioactive compounds. Key structural variations among analogs include:

  • Substituents on the triazolo-pyridazine core : Methyl, chloro, or aryl groups at positions 3 or 4.
  • Linker and terminal groups : Nicotinamide, benzamide, sulfonamide, or acetamide moieties attached via phenyl or alkyl linkers.

Mechanistic and Functional Insights

  • Anticancer Activity :
    • C1632 inhibits LIN28, rescues let-7 miRNA function, and reduces tumorsphere formation in cancer cell lines . The 6-chloro-nicotinamide analog may exhibit similar LIN28-targeting effects but with enhanced solubility or binding affinity due to the chloro substituent.
  • Antimicrobial Activity :
    • Derivatives like N-(3-(6-methyl-triazolo-pyridazin-3-yl)phenyl)benzamide show moderate activity against bacteria and fungi, suggesting that the nicotinamide group in the target compound could enhance potency .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Methyl vs. Chloro Substituents :
    • Methyl groups (e.g., in C1632) enhance metabolic stability, while chloro groups (as in the target compound) may improve target binding or solubility.
  • Nicotinamide vs.
  • Aryl vs. Heteroaryl Substitutions :
    • Aryl groups (e.g., in ) broaden antimicrobial activity, whereas heteroaryl termini (e.g., furan in ) may modulate selectivity.

Biological Activity

6-Chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a bicyclic structure composed of a pyridazine ring fused with a triazole ring, with notable substituents that enhance its biological properties. The chlorine atom at the sixth position of the pyridazine ring and the methyl group on the phenyl ring linked to the nitrogen atom at the third position of the triazole ring are critical for its activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly mitogen-activated protein kinases (MAPKs). These kinases are crucial in cellular signaling pathways related to growth and differentiation. The mechanism of inhibition involves binding to active sites on these enzymes, which leads to reduced enzymatic activity and subsequent effects on cellular processes such as metabolism and gene expression .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound show promising cytotoxic effects against several cancer cell lines. For instance, one study evaluated a related compound with an IC50 value of 1.06 ± 0.16 µM against A549 lung cancer cells, indicating significant potency . The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A series of triazolo-pyridazine derivatives were synthesized and tested for their cytotoxic effects. Compound 12e demonstrated remarkable activity against A549 (IC50 = 1.06 µM), MCF-7 (IC50 = 1.23 µM), and HeLa (IC50 = 2.73 µM) cell lines . This suggests that modifications to the triazolo-pyridazine structure can lead to enhanced anticancer properties.
  • Mechanistic Insights : Studies have shown that these compounds can induce apoptosis in cancer cells, particularly through late apoptosis mechanisms and cell cycle arrest in the G0/G1 phase . This is crucial for developing targeted therapies that can effectively eliminate cancer cells while minimizing harm to normal tissues.

Interaction with Biomolecules

The biological efficacy of this compound is attributed to its ability to form hydrogen bonds and π–π stacking interactions with various biomolecules. These interactions are essential for stabilizing the compound in crystalline form and enhancing its solubility and bioavailability .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesIC50 Values (µM)Biological Activity
This compoundBicyclic structure with chlorine and methyl groupsTBDEnzyme inhibition; Cytotoxicity
Compound 12eSimilar triazolo-pyridazine core1.06 (A549), 1.23 (MCF-7), 2.73 (HeLa)Significant cytotoxicity
Foretinib (control)Class I c-Met inhibitor0.019Established anticancer agent

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with ketones or aldehydes under reflux in ethanol or DMF (80–100°C, 6–12 hours) .
  • Step 2 : Coupling the triazolo-pyridazine moiety to the chlorinated nicotinamide fragment using a palladium-catalyzed Suzuki-Miyaura reaction (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O solvent, 90°C, 24 hours) .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
    Key parameters include inert atmosphere (N₂/Ar), solvent polarity, and stoichiometric ratios of reactants.

Q. Which analytical techniques are essential for characterizing this compound's structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity, with DMSO-d₆ or CDCl₃ as solvents .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., ESI+ mode, resolving power >30,000) .
  • HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits (IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution (MIC values against Gram+/Gram− bacteria) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazolo-pyridazine core formation?

  • Methodological Answer :
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF improves cyclization efficiency but may require lower temperatures to avoid side reactions .
  • Catalyst Additives : Use molecular sieves to absorb water and shift equilibrium toward product .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours at 120°C with controlled pressure .

Q. How to resolve contradictions in NMR data for the triazolo-pyridazine moiety?

  • Methodological Answer :
  • 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • Variable Temperature NMR : Resolve dynamic effects causing signal broadening (e.g., at −40°C in CDCl₃) .
  • Comparative Analysis : Cross-reference with crystallographic data from analogous compounds (e.g., CCDC database entries for triazolo-pyridazines) .

Q. What computational strategies can predict binding modes of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of kinases (PDB: 1M17 for EGFR) to identify key interactions (e.g., H-bonding with hinge region) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
  • QSAR Modeling : Train models on triazolo-pyridazine derivatives to correlate substituent effects (e.g., Cl, methyl groups) with bioactivity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Scaffold Modifications : Synthesize analogs with variations at the chloro-nicotinamide (e.g., F, Br substitution) and triazolo-pyridazine (e.g., phenyl vs. pyridyl substituents) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Discovery Studio .
  • In Vivo Validation : Prioritize top candidates from in vitro assays for pharmacokinetic studies (e.g., murine models, oral bioavailability >30%) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, dichloromethane) .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.